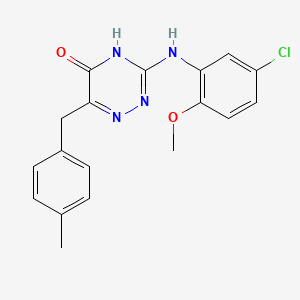

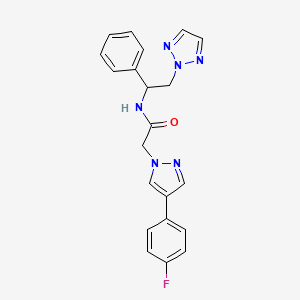

![molecular formula C12H18ClN3O3S B2889822 N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride CAS No. 1052545-65-9](/img/structure/B2889822.png)

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride is a biochemical used for proteomics research . It belongs to the class of compounds known as phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . These compounds are known to exhibit a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Chemical Reactions Analysis

While specific chemical reactions involving N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride are not mentioned in the sources retrieved, phenylpiperidines, in general, are known to undergo a variety of chemical reactions .科学的研究の応用

Proteomics Research

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level.

Drug Design and Discovery

The piperidine moiety is a common feature in many pharmaceuticals. As such, this compound is valuable in the design and discovery of new drugs. It serves as a building block in the synthesis of various drug candidates, especially due to its structural similarity to many biologically active molecules .

Synthesis of Piperidine Derivatives

This compound is a precursor in the synthesis of a wide range of piperidine derivatives. These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are important in medicinal chemistry for their pharmacological properties .

Biological Activity Studies

Researchers use this compound to study biological activity. It’s involved in the synthesis of compounds that are then tested for various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .

Pharmacological Applications

The compound’s derivatives are found in over twenty classes of pharmaceuticals. It plays a significant role in the pharmaceutical industry, where its derivatives are investigated for their therapeutic potential in treating various diseases .

Cancer Research

Specific derivatives of this compound have been synthesized and investigated for their effects against cancer cells. The structure-activity relationship studies help in understanding how different substitutions on the piperidine ring can influence cytotoxicity and efficacy against cancerous cells .

特性

IUPAC Name |

N-(4-sulfamoylphenyl)piperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S.ClH/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16)(H2,13,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBCUDMLEZVTIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

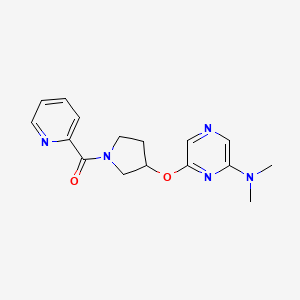

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)prop-2-enamide](/img/structure/B2889742.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)

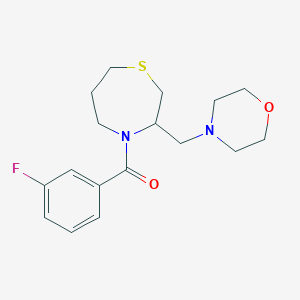

![3-cyclopentyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2889755.png)

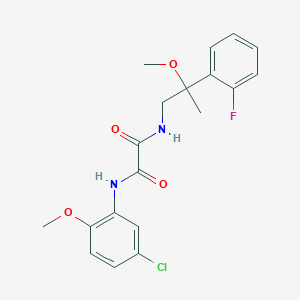

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-methylphenyl)oxamide](/img/structure/B2889756.png)

![4-Oxo-4-[2-[tert-butoxycarbonyl[2-(9H-fluorene-9-ylmethoxycarbonylamino)ethyl]amino]ethylamino]butyric acid](/img/structure/B2889758.png)

![Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889759.png)